molecular formula C17H29F2NSn B1321967 3,5-Difluoro-2-tributylstannylpyridine CAS No. 765917-25-7

3,5-Difluoro-2-tributylstannylpyridine

Cat. No.: B1321967
CAS No.: 765917-25-7
M. Wt: 404.1 g/mol
InChI Key: CFYNUOUCHUGXFE-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-tributylstannylpyridine is a chemical compound with the molecular formula C17H29F2NSn and a molecular weight of 404.13 g/mol . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a tributylstannyl group. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

The synthesis of 3,5-Difluoro-2-tributylstannylpyridine typically involves the reaction of 3,5-difluoropyridine with tributyltin chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,5-Difluoro-2-tributylstannylpyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-tributylstannylpyridine involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorine atoms at positions 3 and 5 enhance the compound’s reactivity by stabilizing the transition state and intermediates through electron-withdrawing effects .

Comparison with Similar Compounds

3,5-Difluoro-2-tributylstannylpyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine atoms and the tributylstannyl group, which imparts distinct reactivity and stability, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

tributyl-(3,5-difluoropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYNUOUCHUGXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29F2NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624162
Record name 3,5-Difluoro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765917-25-7
Record name 3,5-Difluoro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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